molecular formula C18H24N2O3 B1210983 6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 136160-30-0

6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1210983
CAS No.: 136160-30-0
M. Wt: 316.4 g/mol
InChI Key: LNEPZLRCYLNOIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-EBU-dM involves multiple steps, starting with the preparation of the uracil derivative. The key steps include:

Industrial Production Methods

Industrial production of E-EBU-dM follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

E-EBU-dM undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives of E-EBU-dM .

Mechanism of Action

E-EBU-dM exerts its effects by specifically inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition prevents the virus from replicating its genetic material, thereby halting its proliferation. The molecular targets include the active site of the reverse transcriptase enzyme, where E-EBU-dM binds and blocks its activity .

Properties

IUPAC Name

6-[(3,5-dimethylphenyl)methyl]-1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-5-15-16(10-14-8-12(3)7-13(4)9-14)20(11-23-6-2)18(22)19-17(15)21/h7-9H,5-6,10-11H2,1-4H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEPZLRCYLNOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C(=O)NC1=O)COCC)CC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159709
Record name 1-ethoxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136160-30-0
Record name 1-ethoxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136160300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ethoxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione

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